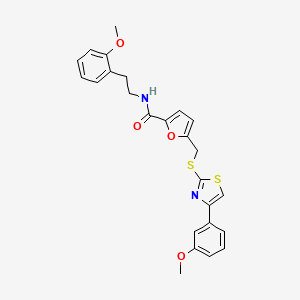
N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C25H24N2O4S2 and its molecular weight is 480.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comprehensive Analysis of Thiazole Derivative Applications
The compound , known as “N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide” or “5-({[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide,” is a thiazole derivative. Thiazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. Below is a detailed analysis of the potential scientific research applications of this compound, focusing on unique applications.
Antioxidant Activity: Thiazole derivatives have been shown to possess significant antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in the development of drugs aimed at mitigating oxidative stress-related diseases, such as neurodegenerative disorders .
Antimicrobial and Antifungal Applications: Due to their structure, thiazole compounds can act against various bacterial and fungal strains. They have been used to develop new antimicrobial and antifungal agents, which are particularly important in the face of rising antibiotic resistance .
Anti-inflammatory and Analgesic Effects: Thiazole derivatives exhibit anti-inflammatory and analgesic activities. They can be used to create new medications for treating chronic inflammation and pain, offering potential alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antitumor and Cytotoxic Drug Development: Some thiazole derivatives have shown promise in antitumor and cytotoxic applications. They can be used in the synthesis of compounds for chemotherapy, targeting various forms of cancer .
Neuroprotective Agents: The neuroprotective potential of thiazole derivatives makes them candidates for treating neurodegenerative diseases. They may help in preserving neural function and preventing neuronal damage .
Antiviral Drugs: Thiazole compounds have been explored for their antiviral properties. They could lead to the development of new antiviral medications, which is particularly relevant for emerging viral infections .
Antidiabetic Agents: Research has indicated that thiazole derivatives can be effective in managing diabetes. They may play a role in the design of new antidiabetic drugs, contributing to better glycemic control .
Antihypertensive Activity: Thiazole derivatives can exhibit antihypertensive activity, which is beneficial in the development of treatments for high blood pressure. This application could lead to new therapeutic options for hypertension .
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c1-29-19-8-5-7-18(14-19)21-16-33-25(27-21)32-15-20-10-11-23(31-20)24(28)26-13-12-17-6-3-4-9-22(17)30-2/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZIKURQIIOIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)NCCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

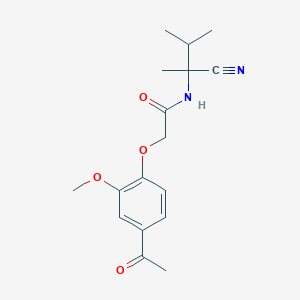
![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)
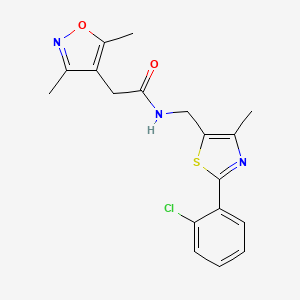
![6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid](/img/structure/B2742491.png)

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)
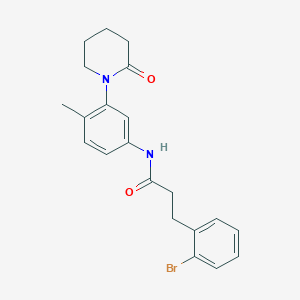
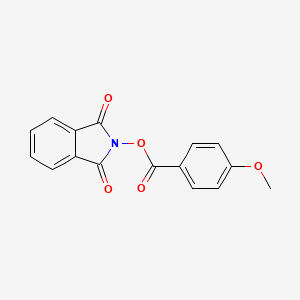
![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)
![3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2742502.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)
![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)